N-(2-ETHOXYPHENYL)-N'-PHENETHYLUREA
Description
N-(2-Ethoxyphenyl)-N'-Phenethylurea is a urea derivative characterized by a 2-ethoxyphenyl group attached to one nitrogen and a phenethyl group (a benzene ring linked via an ethyl chain) to the other nitrogen of the urea core. Urea derivatives are renowned for their hydrogen-bonding capabilities, which influence their solubility, crystallinity, and biological interactions.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-16-11-7-6-10-15(16)19-17(20)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUCSFZRWYJDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA typically involves the reaction of 2-ethoxyaniline with phenethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds are selected for comparison based on structural similarity, functional groups, and documented applications:
N-(4-Cyanophenyl)-N'-Phenylurea (CAS 107676-58-4)
- Structure: Urea core with 4-cyanophenyl and phenyl substituents.
- Compared to the ethoxy group (–OCH₂CH₃) in the target compound, the cyano group reduces solubility in non-polar solvents but may improve binding to biological targets (e.g., enzymes) .
N-(2-Ethoxyphenyl)-N'-(4-Ethylphenyl)-Ethylenediamide (CAS 23949-66-8)
- Structure : Ethylenediamide core (two amide groups) with 2-ethoxyphenyl and 4-ethylphenyl substituents.
- Key Differences: Amide vs. The ethyl group on the phenyl ring enhances lipophilicity compared to the phenethyl group in the target compound.
- Applications : Explored in organic electronics and catalysis due to metal-binding properties.
N,N'-[2-(1-Naphthalenesulfonyloxy)phenyl]-N'-(3-(1-Naphthalenesulfonyloxy)phenyl]urea
- Structure : Urea core with naphthalenesulfonyloxy (–OSO₂C₁₀H₇) substituents.
- Key Differences :
N'-(2-Ethoxyphenyl)-N-(2-Ethylphenyl)Oxamide (CAS 23949-66-8)
- Structure : Oxamide core (two adjacent amide groups) with 2-ethoxyphenyl and 2-ethylphenyl substituents.
- Key Differences :
- Applications : Investigated in high-performance polymers and coatings.
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| N-(2-Ethoxyphenyl)-N'-Phenethylurea | Urea | 2-Ethoxyphenyl, Phenethyl | ~284.34 | High H-bond capacity, moderate lipophilicity | Drug design, agrochemicals |
| N-(4-Cyanophenyl)-N'-Phenylurea | Urea | 4-Cyanophenyl, Phenyl | 237.26 | High polarity, π-π interactions | Enzyme inhibition, materials science |
| N-(2-Ethoxyphenyl)-N'-(4-Ethylphenyl)-Ethylenediamide | Ethylenediamide | 2-Ethoxyphenyl, 4-Ethylphenyl | ~352.41 | Metal coordination, thermal stability | Catalysis, organic electronics |
| N,N'-[2-(1-Naphthalenesulfonyloxy)phenyl]-N'-(3-(1-Naphthalenesulfonyloxy)phenyl]urea | Urea | Naphthalenesulfonyloxy | ~648.70 | Hydrolytic sensitivity, high reactivity | Polymer intermediates |
| N'-(2-Ethoxyphenyl)-N-(2-Ethylphenyl)Oxamide | Oxamide | 2-Ethoxyphenyl, 2-Ethylphenyl | ~326.38 | Rigid structure, crystallinity | High-performance polymers |
Research Findings and Implications
- Bioactivity: Urea derivatives with electron-donating groups (e.g., ethoxy) show enhanced membrane permeability, making them candidates for CNS-targeting drugs. In contrast, sulfonyloxy or cyano-substituted ureas may prioritize target-specific interactions .
- Material Science : Ethylenediamides and oxamides exhibit superior thermal stability compared to ureas, favoring industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
